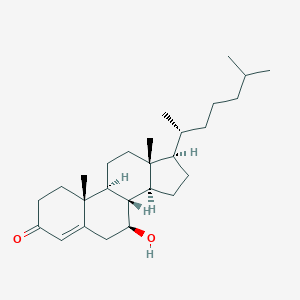

7beta-Hydroxy-4-cholesten-3-one

描述

7beta-Hydroxycholest-4-en-3-one is a cholestanoid compound that plays a significant role in the biochemical synthesis of bile acids from cholesterol. It is characterized by a hydroxyl group at the 7th position and a keto group at the 3rd position on the cholest-4-ene backbone. This compound is crucial in various biological processes, particularly in cholesterol metabolism and bile acid biosynthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxycholest-4-en-3-one typically involves the hydroxylation of cholesterol. One common method includes the use of cytochrome P450 enzymes, specifically cholesterol 7alpha-hydroxylase (CYP7A1), which hydroxylates cholesterol to produce 7alpha-hydroxycholesterol. This intermediate is then oxidized and isomerized to form 7beta-Hydroxycholest-4-en-3-one .

Industrial Production Methods: Industrial production of 7beta-Hydroxycholest-4-en-3-one often involves biotechnological approaches using microbial or enzymatic systems to achieve the necessary hydroxylation and oxidation steps. These methods are preferred due to their efficiency and specificity in producing the desired compound .

化学反应分析

Types of Reactions: 7beta-Hydroxycholest-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dihydroxy derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.

Substitution: The hydroxyl group at the 7th position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen (O2) and NADPH in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 7alpha,12alpha-dihydroxycholest-4-en-3-one.

Reduction: 7beta-hydroxycholest-4-en-3-ol.

Substitution: Various substituted cholest-4-en-3-one derivatives.

科学研究应用

Diagnostic Applications

Bile Acid Malabsorption Assessment:

C4 serves as a valuable biomarker for evaluating bile acid malabsorption (BAM). Studies have shown that serum concentrations of C4 correlate well with results from the SeHCAT test, which is traditionally used to diagnose BAM. For instance, a study involving patients with chronic diarrhea demonstrated a strong correlation (Rs = 0.80, p < 0.001) between serum C4 levels and SeHCAT results, suggesting that C4 could be a convenient alternative for assessing bile acid malabsorption in clinical settings .

Cerebrotendinous Xanthomatosis (CTX):

In patients with CTX, quantifying serum levels of C4 can aid in diagnosis. Elevated levels of C4 indicate increased bile acid synthesis due to impaired conversion pathways in this genetic disorder. Advanced techniques such as LC-ESI-MS/MS have been employed for the rapid quantification of C4, facilitating improved diagnostic accuracy for CTX .

Metabolic Studies

Bile Acid Synthesis Regulation:

C4 is a precursor in the biosynthesis of bile acids and reflects the activity of CYP7A1, the rate-limiting enzyme in this pathway. Research has indicated that measuring serum C4 can provide insights into hepatic bile acid synthesis rates and overall cholesterol metabolism .

Impact on Cholesterol Metabolism:

Studies have shown that increased levels of C4 are associated with conditions such as obesity and non-alcoholic fatty liver disease (NAFLD). For example, a clinical trial involving volixibat, a drug aimed at reducing bile acid reabsorption, revealed that treatment led to significant increases in serum C4 levels alongside reductions in LDL cholesterol .

Therapeutic Applications

Irritable Bowel Syndrome (IBS) Management:

Emerging research suggests that measuring serum levels of C4 may assist in managing diarrhea-predominant IBS (IBS-D). A study found that patients with IBS-D exhibited higher C4 levels compared to healthy controls, indicating altered bile acid metabolism. This information can guide therapeutic strategies targeting bile acid modulation .

Potential Drug Development:

The role of C4 as a biomarker for bile acid synthesis has implications for drug development targeting metabolic disorders. By monitoring C4 levels during clinical trials, researchers can assess the efficacy of new treatments aimed at regulating bile acid metabolism and improving metabolic health .

Data Summary Table

作用机制

The mechanism of action of 7beta-Hydroxycholest-4-en-3-one involves its role as an intermediate in bile acid biosynthesis. It is hydroxylated by cytochrome P450 enzymes, leading to the formation of dihydroxycholest-4-en-3-one derivatives. These derivatives are further converted into primary bile acids such as cholic acid and chenodeoxycholic acid. The compound interacts with various molecular targets, including nuclear receptors and enzymes involved in cholesterol metabolism .

相似化合物的比较

7alpha-Hydroxycholest-4-en-3-one: Similar in structure but with an alpha-hydroxy group at the 7th position.

7alpha,12alpha-Dihydroxycholest-4-en-3-one: A further oxidized derivative with additional hydroxylation at the 12th position.

Cholest-4-en-3-one: The parent compound without hydroxylation at the 7th position.

Uniqueness: 7beta-Hydroxycholest-4-en-3-one is unique due to its specific hydroxylation pattern, which plays a crucial role in its biological activity and its function as an intermediate in bile acid biosynthesis. This specific hydroxylation also influences its interaction with enzymes and receptors, distinguishing it from other similar compounds .

生物活性

7beta-Hydroxy-4-cholesten-3-one (also known as 7β-hydroxycholesterol) is a significant intermediate in the biosynthesis of bile acids from cholesterol. This compound plays a crucial role in lipid metabolism and has been studied for its implications in various physiological and pathological conditions, particularly in relation to bile acid malabsorption (BAM) and liver diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, physiological roles, and clinical significance.

Synthesis and Metabolism

This compound is synthesized from cholesterol through the action of the enzyme cholesterol 7α-hydroxylase (CYP7A1). This enzyme catalyzes the first step in bile acid synthesis, converting cholesterol into 7α-hydroxycholesterol, which is subsequently metabolized to this compound. The metabolic pathway continues with further conversion into primary bile acids such as cholic acid and chenodeoxycholic acid .

Bile Acid Malabsorption

The measurement of serum levels of this compound serves as a valuable diagnostic marker for bile acid malabsorption. Elevated serum concentrations correlate with increased bile acid synthesis, particularly in conditions like Crohn's disease and after ileal resections . A study demonstrated that serum levels of this compound can effectively differentiate between types of BAM, showing a sensitivity of 90% for type 1 BAM and 97% for type 2 BAM when using a cut-off value of 30 ng/mL .

Case Studies

- Crohn's Disease : In patients with Crohn's disease experiencing bile acid diarrhea (BAD), elevated levels of this compound were observed, indicating increased bile acid synthesis due to malabsorption. The relationship between serum concentrations of this compound and BAD was confirmed through correlation with SeHCAT testing .

- Chronic Diarrhea : A cohort study involving patients with chronic diarrhea found significant positive correlations between serum levels of this compound and clinical outcomes related to bile acid malabsorption. The findings suggested that monitoring this compound could assist in diagnosing BAM in patients with unexplained diarrhea .

The biological activity of this compound is primarily linked to its role as a precursor in bile acid synthesis. Bile acids are critical for dietary fat absorption and cholesterol metabolism. The regulation of bile acid synthesis is a homeostatic process where returning bile acids inhibit their own synthesis through feedback mechanisms involving FGF19, which is inversely related to serum levels of this compound .

Research Findings

Recent studies have highlighted the potential use of serum this compound as a non-invasive biomarker for assessing bile acid synthesis rates. A meta-analysis indicated that serum concentrations reflect the activity of cholesterol 7α-hydroxylase, suggesting its utility in evaluating liver function and diagnosing cholestatic liver diseases .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | C27H46O2 (Steroid derivative) |

| Synthesis Enzyme | Cholesterol 7α-hydroxylase (CYP7A1) |

| Role | Precursor in bile acid synthesis |

| Clinical Relevance | Biomarker for bile acid malabsorption |

| Sensitivity/Specificity | Sensitivity: 90% (Type 1 BAM), 97% (Type 2 BAM) |

| Correlation with Conditions | Elevated in Crohn's disease, chronic diarrhea |

属性

IUPAC Name |

(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZWEJGGCZDOL-BXLWXSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415292 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25876-54-4 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。